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Compound Name: GSK-1482160

Cat. No.: B1264793 Get Quote

Technical Support Center: GSK-1482160
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals utilizing GSK-1482160.

Frequently Asked Questions (FAQs)
Q1: What is GSK-1482160 and what is its mechanism of action?

A1: GSK-1482160 is an orally available, blood-brain barrier penetrant, negative allosteric

modulator of the P2X7 receptor (P2X7R).[1][2] It reduces the efficacy of ATP at the P2X7

receptor without affecting its affinity, thereby inhibiting the release of the pro-inflammatory

cytokine Interleukin-1β (IL-1β).[1][2] The P2X7 receptor is an ATP-gated ion channel primarily

expressed on immune cells and is involved in inflammatory and neuropathic pain pathways.[1]

[3]

Q2: Why was the clinical development of GSK-1482160 as a therapeutic agent discontinued?

A2: The development of GSK-1482160 was discontinued based on simulations from a

pharmacokinetic/pharmacodynamic (PK/PD) model derived from a first-in-human study.[1][4]

The modeling indicated that it was not possible to achieve the greater than 90% inhibition of IL-

1β release required for therapeutic efficacy while maintaining a sufficient safety margin.[5]

Q3: What are the potential research applications of GSK-1482160 despite its discontinuation

for therapeutic use?
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A3: GSK-1482160 remains a valuable tool for preclinical research. Due to its high affinity and

selectivity for the P2X7 receptor, it can be used as a chemical probe to investigate the role of

P2X7R in various biological processes.[6] Furthermore, when radiolabeled with Carbon-11

([11C]GSK-1482160), it serves as a potent radioligand for Positron Emission Tomography

(PET) imaging to study P2X7R expression and neuroinflammation in vivo.[5][6][7]

Q4: What are the known pharmacokinetic properties of GSK-1482160 in humans?

A4: In a first-in-human study with single escalating doses up to 1g, GSK-1482160
demonstrated a relatively short half-life of less than 4.5 hours.[1][4][8] Peak plasma

concentrations were reached within 3.5 hours under fasting conditions, and drug exposure was

found to be proportional to the dose.[1][4][8]

Q5: Were there any safety concerns identified during the clinical trial of GSK-1482160?

A5: In a small study (n=29), no major safety or tolerability concerns were identified. However,

one case of asymptomatic accelerated idioventricular rhythm was reported at the highest dose.

[1][4]

Troubleshooting Guides
Issue 1: Inconsistent results in in vitro IL-1β release assays.
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Possible Cause Troubleshooting Steps

Variability in ATP Concentration

The P2X7 receptor has a low affinity for ATP,

requiring high concentrations for activation.[3]

Ensure ATP solutions are freshly prepared and

that the final concentration in the assay is

consistent and sufficient to induce a robust

response.

Cell Health and Density

The expression of P2X7R can vary with cell

health and density. Ensure cells are healthy and

seeded at a consistent density for all

experiments.

Compound Solubility

Poor solubility can lead to lower effective

concentrations. While GSK-1482160 has

desirable physicochemical properties, ensure it

is fully dissolved in the vehicle (e.g., DMSO)

before diluting in aqueous assay buffers. Keep

the final DMSO concentration low (typically

<0.5%) to avoid solvent effects.[1][9]

Issue 2: Lack of efficacy in animal models of pain or inflammation.
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Possible Cause Troubleshooting Steps

Insufficient Target Engagement

The short half-life of GSK-1482160 (<4.5 hours

in humans) may necessitate a more frequent

dosing regimen to maintain therapeutic

concentrations.[1][4][8] Consider performing a

PK/PD study in your animal model to optimize

the dosing schedule.

Species Differences in Potency

GSK-1482160 has a lower potency in rats

(pIC50 = 6.5) compared to humans (pIC50 =

8.5).[2] Ensure the doses used are sufficient to

achieve adequate P2X7R inhibition in the

specific animal model.

Biomarker Measurement Location

Systemic measurement of IL-1β in the blood

may not accurately reflect the local inflammatory

environment in specific tissues (e.g., the central

nervous system or joints).[1] Consider

measuring inflammatory markers directly in the

tissue of interest.

Quantitative Data
Table 1: Pharmacokinetic Parameters of GSK-1482160 in Healthy Human Subjects

Parameter Value Reference

Time to Peak Concentration

(Tmax)
< 3.5 hours [1][4][8]

Half-life (t1/2) < 4.5 hours [1][4][8]

Between Subject Variability in

Exposure
< 60% [1][4][8]

Table 2: In Vitro Potency of GSK-1482160
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Species pIC50 Reference

Human 8.5 [2]

Rat 6.5 [2]

Experimental Protocols
Key Experiment: Ex vivo IL-1β Production Assay

This protocol is based on the methodology described in the first-in-human study of GSK-
1482160.[1]

Objective: To measure the potency of GSK-1482160 in inhibiting ATP-induced IL-1β release

from human whole blood.

Methodology:

Blood Collection: Collect whole blood from subjects into appropriate anticoagulated tubes.

Pre-incubation with GSK-1482160: Aliquot whole blood and pre-incubate with varying

concentrations of GSK-1482160 or vehicle control for a specified time (e.g., 30 minutes) at

37°C.

Priming: Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of (e.g.,

100 ng/mL) and incubate for a set period (e.g., 2 hours) at 37°C. This step upregulates the

expression of pro-IL-1β.

Stimulation: Induce IL-1β release by stimulating the cells with a high concentration of ATP

(e.g., 5 mM) for a defined period (e.g., 1 hour) at 37°C.

Sample Collection: Centrifuge the samples to pellet the blood cells and collect the plasma

supernatant.

Quantification: Measure the concentration of IL-1β in the plasma samples using a validated

method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: Plot the IL-1β concentration against the concentration of GSK-1482160 and fit

the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: P2X7R signaling pathway and the inhibitory action of GSK-1482160.
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Caption: Workflow for the ex vivo IL-1β production assay.
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Caption: Rationale for the discontinuation of GSK-1482160 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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